1-Benzyl-5-methyl-1H-indole-3-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H14N2 |
|---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
1-benzyl-5-methylindole-3-carbonitrile |
InChI |
InChI=1S/C17H14N2/c1-13-7-8-17-16(9-13)15(10-18)12-19(17)11-14-5-3-2-4-6-14/h2-9,12H,11H2,1H3 |
InChI Key |
UITXDGRVLOIIDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2C#N)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 1 Benzyl 5 Methyl 1h Indole 3 Carbonitrile and Analogues
Classical Formylation and Cyanation Routes to Indole-3-carbonitriles
A common and well-established strategy for the synthesis of indole-3-carbonitriles involves a two-step process: formylation of the indole (B1671886) ring at the C3 position, followed by conversion of the resulting aldehyde to a nitrile.
Vilsmeier-Haack Formylation in Precursor Synthesis
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. chemistrysteps.comorganic-chemistry.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. tcichemicals.comwikipedia.org The active electrophile, a chloroiminium ion, then attacks the electron-rich C3 position of the indole ring. wikipedia.orgwikipedia.org Subsequent hydrolysis of the resulting iminium ion intermediate furnishes the desired indole-3-carbaldehyde. wikipedia.orgtcichemicals.com
For the synthesis of the precursor to 1-benzyl-5-methyl-1H-indole-3-carbonitrile, 5-methyl-1H-indole-3-carbaldehyde, the Vilsmeier-Haack reaction is a key step. The reaction of 5-methylindole (B121678) with the Vilsmeier reagent provides the aldehyde in good yield. google.com The electron-donating nature of the methyl group at the C5 position further activates the indole ring towards electrophilic substitution, facilitating the formylation at the C3 position. chemistrysteps.com
Table 1: Vilsmeier-Haack Formylation of Substituted Indoles
| Starting Indole | Product | Reagents | Yield (%) | Reference |
| 2-Methylaniline | Indole-3-carbaldehyde | POCl₃, DMF | 88 | google.com |
| 4-Amino-3-methylphenol | 5-Hydroxy-1H-indole-3-carbaldehyde | POCl₃, DMF | 92 | google.com |
| 3-Methylaniline | 6-Methyl-1H-indole-3-carbaldehyde | POCl₃, DMF | 89 | google.com |
This table presents examples of Vilsmeier-Haack formylation on various aniline (B41778) derivatives to produce substituted indole-3-carbaldehydes.
Direct Cyanation Strategies
The direct introduction of a cyano group onto the indole ring, particularly at the C3 position, represents a more atom-economical approach. Various methods for the direct cyanation of indoles have been developed, often employing transition metal catalysts or alternative cyanide sources to avoid the use of highly toxic reagents. nih.govresearchgate.net
One strategy involves the use of benzyl (B1604629) cyanide as a cyanide anion surrogate in a copper-mediated reaction. researchgate.netcapes.gov.br This method allows for the direct cyanation of indoles under relatively mild conditions. Another approach utilizes potassium hexacyanoferrate(II) as the cyanating agent in a palladium-catalyzed reaction.
Flow electrochemistry has also emerged as a modern technique for the direct C-H cyanation of N-heterocycles, including N-benzyl indoles. gre.ac.uk This method offers advantages in terms of safety and scalability.
N-Alkylation Strategies for Benzyl Incorporation
The introduction of the benzyl group at the N1 position of the indole ring is a crucial step in the synthesis of the target molecule. This can be achieved either before or after the formation of the indole-3-carbonitrile moiety.
Regioselective Benzylation of Indole Nitrogen
The alkylation of indoles can occur at either the N1 or C3 position. However, for the synthesis of this compound, regioselective N-benzylation is required. The reaction of the indole with a base to deprotonate the nitrogen, followed by treatment with benzyl bromide or a similar benzylating agent, typically favors N-alkylation. orgsyn.org The choice of base and solvent can significantly influence the regioselectivity of the reaction. For instance, using potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) is a common and effective method for the N-alkylation of indoles. orgsyn.org
In some cases, the benzylation is performed on a precursor, such as methyl indole-3-carboxylate, prior to further functionalization. nih.gov This approach can prevent undesired side reactions at the indole nitrogen during subsequent synthetic steps.
Sequential Functionalization Approaches
A sequential functionalization strategy offers a versatile approach to the synthesis of this compound. This can involve either:
N-benzylation followed by C3-cyanation: In this route, 5-methylindole is first N-benzylated to form 1-benzyl-5-methyl-1H-indole. This intermediate is then subjected to a cyanation reaction at the C3 position. This sequence can be advantageous as the N-benzyl group can influence the reactivity and solubility of the indole substrate.
C3-functionalization followed by N-benzylation: Alternatively, 5-methylindole can first be converted to 5-methyl-1H-indole-3-carbonitrile. The subsequent N-benzylation of this intermediate would then yield the final product. This approach may be preferred if the cyano group is introduced via a method that is incompatible with an N-benzyl substituent.
Advanced Transition Metal-Catalyzed Coupling Reactions in Synthesis
Modern synthetic organic chemistry has seen the development of powerful transition metal-catalyzed cross-coupling reactions that can be applied to the synthesis of complex molecules like this compound. These methods often offer high efficiency, selectivity, and functional group tolerance.
Palladium-catalyzed reactions, for instance, have been employed for the synthesis of indole-3-carboxylates from 2-alkynylanilines, which can be precursors to the corresponding nitriles. rsc.org Rhodium-catalyzed C-H carbonylation of indoles also provides a direct route to indole-3-carboxylates. rsc.org
Furthermore, gold-catalyzed reactions have been developed for the C3-benzylation of indoles. acs.org For example, a gold(III)-catalyzed decarboxylative coupling of indole-3-carboxylic acids with benzylic alcohols provides a direct route to 3-benzylindoles. While not directly producing the nitrile, these methods highlight the potential of transition metal catalysis in the functionalization of the indole core, which can be adapted for the synthesis of the target molecule. Bismuth(III) has also been shown to catalyze the regioselective selenation of indoles, demonstrating the utility of various metals in indole functionalization. mdpi.com
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium catalysis stands as a cornerstone in modern organic synthesis, providing versatile and efficient pathways for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. The synthesis of functionalized indoles, including this compound, has been significantly advanced by these techniques. Starting from appropriately halogenated indole precursors, such as 1-benzyl-3-iodo-1H-indole-2-carbonitriles, a variety of substituents can be introduced at specific positions on the indole ring. nih.gov
Sonogashira Coupling for C-C Bond Formation
The Sonogashira coupling, a reaction between a vinyl or aryl halide and a terminal alkyne, is a powerful method for forming C(sp²)-C(sp) bonds. libretexts.org This reaction is typically catalyzed by a palladium(0) complex, with a copper(I) salt, commonly CuI, acting as a co-catalyst. nih.govmdpi.commdpi.com The Sonogashira reaction has been effectively applied to the synthesis of alkyne-substituted indole carbonitriles. For instance, the coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile with various terminal alkynes proceeds under standard Sonogashira conditions to yield the corresponding 3-alkynyl derivatives. nih.gov
This methodology is crucial for creating precursors to more complex heterocyclic systems and has been instrumental in the synthesis of natural products and biologically active molecules. libretexts.org The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields. acs.org
Table 1: Sonogashira Coupling of 1-(But-2-ynyl)-1H-indole-2-carbonitrile with Aryl Iodides nih.gov General Conditions: Compound 4a (1.6 mmol), aryl iodide (2.1 mmol), Pd(PPh₃)₂Cl₂ (0.08 mmol), CuI (0.16 mmol), Et₃N (4.8 mmol) in THF (10 mL), stirred at 60 °C for 8 hours.
| Entry | Aryl Iodide | Product | Yield |
| 1 | 4-Iodotoluene | 1-(3-(p-Tolyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile | 70% |
| 2 | 1-Chloro-4-iodobenzene | 1-(3-(4-Chlorophenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile | 90% |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | 1-(3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile | 78% |
| 4 | 2-Iodobenzonitrile | 1-(3-(2-Cyanophenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile | 64% |
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. mdpi.com This reaction is distinguished by its mild conditions and high tolerance for a wide variety of functional groups. mdpi.com In the context of indole synthesis, it has been used to introduce aryl, heteroaryl, or vinyl groups at various positions of the indole nucleus. nih.govacs.orgrsc.org
For the synthesis of analogues of this compound, a 3-iodoindole precursor can be coupled with different boronic acids. nih.gov The reaction typically employs a palladium catalyst like Pd(PPh₃)₄ and a base such as Na₂CO₃ or K₃PO₄. nih.govrsc.org This approach allows for the synthesis of a diverse library of 3-arylindole-2-carbonitriles.
Table 2: Suzuki-Miyaura Coupling of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile with Boronic Acids nih.gov General Conditions: Indole (0.2 mmol), boronic acid (0.3 mmol), Pd(PPh₃)₄ (0.01 mmol), Na₂CO₃ (0.6 mmol) in Toluene/EtOH/H₂O (7:3:2, 5 mL), refluxed for 12 hours.
| Entry | Boronic Acid | Product | Yield |
| 1 | Phenylboronic acid | 1-Benzyl-3-phenyl-1H-indole-2-carbonitrile | 81% |
| 2 | 4-Methoxyphenylboronic acid | 1-Benzyl-3-(4-methoxyphenyl)-1H-indole-2-carbonitrile | 78% |
| 3 | 4-Fluorophenylboronic acid | 1-Benzyl-3-(4-fluorophenyl)-1H-indole-2-carbonitrile | 86% |
| 4 | Thiophene-2-boronic acid | 1-Benzyl-3-(thiophen-2-yl)-1H-indole-2-carbonitrile | 75% |
Stille Coupling Applications
The Stille coupling involves the reaction of an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. researchgate.netlibretexts.org This reaction is a powerful tool for constructing C-C bonds and is noted for the stability of the organostannane reagents to air and moisture. wikipedia.org While the toxicity of organotin compounds is a concern, the Stille reaction's reliability has led to its widespread use in the synthesis of complex molecules, including heterocycles. researchgate.netresearchgate.net
In the synthesis of functionalized indole carbonitriles, a 3-iodoindole can be coupled with various organostannanes. nih.gov For example, reacting 1-benzyl-3-iodo-1H-indole-2-carbonitrile with (tributylstannyl)ethene in the presence of a palladium catalyst furnishes the 3-vinyl derivative, demonstrating the utility of this method for introducing alkenyl groups.
Heck Reaction in Indole Functionalization
The Heck reaction creates a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. nih.gov This reaction is a fundamental method for C-C bond formation and has been extensively applied to the functionalization of heterocycles like indole. nih.govnih.gov The regioselectivity of the Heck reaction on the indole ring, particularly the competition between C2 and C3 functionalization, can often be controlled by the choice of ligands and reaction conditions. rsc.orgresearchgate.netrsc.org
The reaction of a 3-iodoindole-2-carbonitrile with an alkene, such as ethyl acrylate, under Heck conditions (e.g., Pd(OAc)₂, a phosphine (B1218219) ligand, and a base) leads to the formation of a C3-alkenylated indole. nih.gov This provides a direct route to indoles bearing a propenoate side chain, which can be a valuable synthetic intermediate.
Copper-Mediated Transformations
While often used as a co-catalyst in palladium-mediated reactions like the Sonogashira coupling, copper can also act as the primary catalyst for certain transformations in indole synthesis. Copper-catalyzed reactions provide alternative pathways, sometimes with different selectivity or functional group tolerance compared to palladium systems. For example, copper halides have been used to promote the stereoselective intramolecular cyclization of 8-alkynyl-1-naphthylamine derivatives to form (Z)-benzo[cd]indoles. researchgate.net In many cross-coupling reactions, the role of the copper co-catalyst is critical for the reaction to proceed efficiently. mdpi.com Its involvement is proposed to be in the formation of a copper acetylide intermediate in the Sonogashira catalytic cycle, which then undergoes transmetalation with the palladium center. libretexts.org
Gold-Catalyzed Approaches to N-Benzylindoles
Homogeneous gold catalysis has emerged as a powerful tool for C-C and C-heteroatom bond formation under mild conditions. unimi.it Gold catalysts, typically cationic gold(I) complexes, are particularly effective at activating alkynes, allenes, and alkenes toward nucleophilic attack. unimi.it This reactivity has been harnessed for the synthesis and functionalization of indoles. rsc.orgrsc.org
A key application relevant to the target molecule is the gold-catalyzed benzylation of arenes and heteroarenes. capes.gov.br Friedel-Crafts-type benzylations using benzylic alcohols, acetates, or carbonates can be effectively catalyzed by gold salts. This provides a direct method for the N-alkylation of the indole ring to install the benzyl group, a fundamental step in the synthesis of this compound and its analogues. The reaction proceeds under mild conditions and affords high yields of the N-benzylated products. capes.gov.br
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, offering the construction of complex molecular architectures from simple and readily available starting materials in a single, atom-economical step. The synthesis of the this compound scaffold and its analogs can be efficiently achieved through various MCR strategies. These reactions often allow for the rapid generation of a library of compounds with diverse substitution patterns, which is invaluable for structure-activity relationship (SAR) studies.
One prominent MCR approach for the synthesis of functionalized indoles is the one-pot condensation of an indole derivative, an aldehyde, and an active methylene (B1212753) compound. For instance, a three-component reaction involving a substituted indole, an aromatic aldehyde, and a cyanide source can lead to the formation of α,β-unsaturated nitriles, which can subsequently be cyclized to form the indole-3-carbonitrile core.
A notable example is the synthesis of indolylpyridine-3-carbonitrile derivatives through a one-pot, three-component reaction of 3-acetylindole, aromatic aldehydes, and ethyl cyanoacetate (B8463686) in the presence of a piperidine (B6355638) catalyst. nih.gov This methodology highlights the potential to construct complex heterocyclic systems appended to the indole core in a single synthetic operation. While not a direct synthesis of the target compound, this approach demonstrates the feasibility of employing MCRs to introduce the carbonitrile functionality at a position analogous to C3 of the indole ring system.
The general scheme for such a reaction can be envisioned as the Knoevenagel condensation of the aldehyde and the active methylene compound, followed by a Michael addition of the indole and subsequent cyclization and aromatization steps. The versatility of this approach lies in the ability to vary all three components, providing access to a wide range of analogs.
Table 1: Representative Multi-Component Reaction for the Synthesis of Indole Analogs
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Product Class |
| Substituted Indole | Aromatic Aldehyde | Malononitrile | Piperidine | Ethanol | 2-Amino-3-cyano-4-aryl-pyridyl-indole |
| 3-Acetylindole | Benzaldehyde | Ethyl Cyanoacetate | Piperidine | Methanol | 6-Indolylpyridine-3-carbonitrile derivative |
| Indole | Formaldehyde | Tertiary Aromatic Amine | Silica-supported Tungstic Acid | Solvent-free | N,N-dialkyl amino arylated indole derivative nih.gov |
Furthermore, the Ugi and Passerini reactions, which are cornerstone MCRs, can be adapted for the synthesis of indole-containing peptidomimetics and other complex structures. While direct application to this compound may require a multi-step process, the principles of MCRs offer a strategic advantage in the rapid assembly of the core indole scaffold, which can then be further functionalized.
Stereoselective Synthesis Considerations in Indole Chemistry
The introduction of stereocenters into indole-containing molecules is of paramount importance, as the biological activity of enantiomers can differ significantly. Stereoselective synthesis of analogs of this compound, particularly those with chiral side chains or atropisomers, requires sophisticated catalytic systems.
A primary method for achieving stereoselectivity in indole chemistry is the catalytic asymmetric Friedel-Crafts reaction. rsc.org This reaction involves the enantioselective alkylation of the electron-rich indole nucleus, typically at the C3 position, with various electrophiles in the presence of a chiral Lewis acid or Brønsted acid catalyst. For instance, the reaction of an indole with a nitroalkene, catalyzed by a chiral metal complex, can produce 3-substituted indoles with high enantiomeric excess. mdpi.com This approach could be applied to the synthesis of analogs of our target molecule where a chiral substituent is desired at the C3 position prior to the introduction or in place of the carbonitrile group.
Another powerful strategy is the enantioselective C-H functionalization of the indole ring. mdpi.comnih.gov This modern approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of chirality. For example, transition-metal catalysts bearing chiral ligands can mediate the enantioselective arylation or alkylation of the C2 or C7 positions of the indole core. nih.gov While the target molecule itself is achiral, the synthesis of its more complex, biologically active analogs often necessitates such stereocontrolled transformations.
The development of chiral N-heterocyclic carbene (NHC) catalysts has also opened new avenues for the stereoselective synthesis of indole derivatives. These organocatalysts can activate substrates in a stereocontrolled manner, leading to the formation of enantioenriched products.
Table 2: Key Strategies for Stereoselective Indole Functionalization
| Reaction Type | Electrophile/Coupling Partner | Catalyst Type | Key Feature |
| Asymmetric Friedel-Crafts Alkylation | Nitroalkenes, α,β-Unsaturated Ketones | Chiral Lewis Acids (e.g., Zn(II)-BOX), Chiral Phosphoric Acids rsc.orgmdpi.com | Enantioselective C3-alkylation |
| Enantioselective C-H Functionalization | Aryl Halides, Alkenes | Chiral Transition-Metal Complexes (e.g., Ni, Rh, Pd) mdpi.comnih.gov | Direct introduction of chirality at various positions |
| Organocatalytic Asymmetric Reactions | Enals, Enones | Chiral N-Heterocyclic Carbenes, Chiral Phosphoramides sigmaaldrich.com | Metal-free enantioselective transformations |
In the context of synthesizing analogs of this compound that may possess axial chirality (atropisomers), catalytic asymmetric methods are indispensable. The steric hindrance imposed by bulky substituents at the N1 and C2 or C7 positions can lead to restricted rotation around the C-N or C-C bond, giving rise to stable, separable atropisomers. The synthesis of such compounds relies on catalyst-controlled, enantioselective bond formation.
Chemical Reactivity and Mechanistic Investigations of 1 Benzyl 5 Methyl 1h Indole 3 Carbonitrile
Electrophilic Aromatic Substitution Patterns on the Indole (B1671886) Nucleus
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The preferred site of substitution is typically the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. However, in 1-benzyl-5-methyl-1H-indole-3-carbonitrile, the C3 position is already substituted with a carbonitrile group. Consequently, electrophilic attack is directed to other positions on the indole nucleus.
While specific studies on the electrophilic substitution of this compound are not extensively documented, the general principles of indole chemistry suggest that the C2, C4, C6, and C7 positions are potential sites for reaction. The presence of the electron-donating 5-methyl group would further activate the benzene (B151609) portion of the indole ring, particularly favoring substitution at the C4 and C6 positions. Conversely, the N-benzyl group can exert a steric hindrance effect, potentially influencing the regioselectivity of incoming electrophiles.
For instance, in related 3-substituted indoles, electrophilic substitution at the C2 position has been observed, often proceeding through an intermediate indolenine. doi.org Reactions such as halogenation, nitration, and Friedel-Crafts acylation would likely occur at the most nucleophilic and sterically accessible position on the benzene ring, anticipated to be C4 or C6.
Nucleophilic Reactivity at the Carbonitrile Moiety
The carbonitrile (CN) group at the C3 position is a versatile functional group that can undergo a variety of nucleophilic addition reactions. The carbon atom of the nitrile is electrophilic and can be attacked by nucleophiles, leading to the formation of a new carbon-nucleophile bond.
Common transformations of the nitrile group include:
Hydrolysis: In the presence of acid or base, the nitrile can be hydrolyzed to a carboxylic acid (1-benzyl-5-methyl-1H-indole-3-carboxylic acid) or an amide (1-benzyl-5-methyl-1H-indole-3-carboxamide).
Reduction: The nitrile group can be reduced to a primary amine (1-benzyl-5-methyl-1H-indol-3-yl)methanamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Addition of Grignard Reagents: Organometallic reagents such as Grignard reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine.
In a related study, the intramolecular attack of a carbanion on a nitrile group was observed, leading to a ring-opening and rearrangement process, highlighting the electrophilic nature of the nitrile carbon. mdpi.com
Reactivity of the N-Benzyl Substituent
The N-benzyl group is primarily a protecting group for the indole nitrogen, preventing N-H reactivity and influencing the solubility and electronic properties of the molecule. However, this group can also participate in specific chemical transformations.
Debenzylation: A key reaction involving the N-benzyl group is its removal, or debenzylation, to yield the corresponding N-H indole. This can be achieved under various conditions, including catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source) or by treatment with strong Lewis acids like aluminum chloride. jst.go.jp The efficiency of debenzylation can be influenced by other substituents on the indole ring and the benzyl (B1604629) group itself. jst.go.jp
Table 1: Selected Debenzylation Methods for N-Benzylindoles
| Reagent/Catalyst | Conditions | Product | Reference |
| Pd/C, H₂ | Varies | 5-methyl-1H-indole-3-carbonitrile | jst.go.jp |
| AlCl₃ | Benzene or Anisole | 5-methyl-1H-indole-3-carbonitrile | jst.go.jp |
Transformations Involving the Methyl Group at C5
The methyl group at the C5 position is generally less reactive than other functional groups in the molecule. However, it can undergo radical substitution reactions under specific conditions, such as free-radical halogenation with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This would lead to the formation of a 5-(bromomethyl) derivative, which can then be further functionalized.
Additionally, the C5 position itself can be a site for directed C-H functionalization. For example, silver-catalyzed C5-H selenylation of indole scaffolds has been reported, demonstrating that even typically less reactive positions can be selectively functionalized. acs.org While not directly demonstrated on the title compound, this suggests that the C5-methyl group or the C5 position could be a handle for further molecular modifications.
Oxidative and Reductive Manipulations
The indole nucleus is susceptible to both oxidation and reduction, leading to a variety of products.
Oxidation: The oxidation of 3-substituted indoles can lead to the formation of 2-oxindoles. researchgate.netrsc.org This transformation can be achieved using various oxidizing agents, including electrochemical methods. researchgate.netrsc.org In the case of this compound, oxidation would likely yield 1-benzyl-5-methyl-2-oxo-2,3-dihydro-1H-indole-3-carbonitrile.
Reduction: The indole ring can be reduced under catalytic hydrogenation conditions. Depending on the catalyst and reaction conditions, either the pyrrole (B145914) ring or the entire bicyclic system can be reduced. For instance, reduction of the pyrrole ring would yield the corresponding indoline (B122111) derivative. Mechanochemical methods using iron powder and water have also been shown to be effective for the reduction of nitroarenes, a methodology that could potentially be adapted for the reduction of the indole ring or other functional groups. rsc.org
Ring-Opening and Rearrangement Reactions
The indole ring, while generally stable, can undergo ring-opening reactions under certain conditions. Acid-catalyzed reactions of indoles with aminobenzaldehydes have been shown to lead to either indole annulation or ring-opening to form quinolines, depending on the nature of the aminobenzaldehyde. rsc.orgrsc.org In a different study, the reaction of a fused pyrrolo-indole system with an electrophile led to a ring-opening and rearrangement to form a substituted pyrrole. mdpi.com Base-induced rearrangements of 3-(α-haloacyl)indoles are also known to occur, proceeding through a cyclopropanone (B1606653) intermediate. capes.gov.br While specific examples for this compound are not available, these studies indicate the potential for skeletal reorganization under appropriate chemical stimuli.
Mechanistic Elucidation of Catalytic Transformations
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of indoles. mdpi.comdntb.gov.ua For instance, reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings can be used to introduce new carbon-carbon bonds at various positions of the indole nucleus. mdpi.com
The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that typically includes three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide or triflate to form a Pd(II) intermediate.
Transmetalation (for Suzuki-Miyaura) or Carbopalladation (for Heck): The organic group from another reagent is transferred to the palladium center, or the palladium complex adds across a double or triple bond.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst. nih.govnih.gov
In the context of this compound, if a halogen were introduced onto the indole ring (e.g., at C2, C4, or C6), it could serve as a handle for these powerful C-C bond-forming reactions, allowing for the synthesis of a diverse array of derivatives.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Benzyl 5 Methyl 1h Indole 3 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 1-Benzyl-5-methyl-1H-indole-3-carbonitrile in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of proton and carbon signals can be achieved, confirming the connectivity and spatial arrangement of the atoms.
Proton (¹H) NMR for Structural Assignment and Isomerism
The ¹H NMR spectrum provides the initial blueprint of the proton environment. For this compound, distinct signals corresponding to each unique proton group are anticipated. The spectrum would confirm the presence of the benzyl (B1604629), 5-methyl, and indole (B1671886) moieties.
Key expected signals include:
A singlet for the proton at the C2 position of the indole ring.
A singlet for the methyl group protons at the C5 position.
A singlet for the benzylic methylene (B1212753) (CH₂) protons.
A set of signals in the aromatic region corresponding to the protons on the indole's benzene (B151609) ring (H4, H6, H7) and the five protons of the benzyl group's phenyl ring. The H4 proton would appear as a singlet or a narrow doublet, H6 as a doublet of doublets, and H7 as a doublet.
The five protons of the benzyl phenyl group would typically appear as a multiplet.
The precise chemical shifts and coupling constants allow for the unambiguous assignment of each proton, confirming the substitution pattern and ruling out other isomers.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| C2-H | ~7.8-8.0 | s (singlet) |
| C4-H | ~7.5-7.6 | s or d |
| C6-H | ~7.1-7.2 | dd (doublet of doublets) |
| C7-H | ~7.3-7.4 | d (doublet) |
| 5-CH₃ | ~2.4-2.5 | s (singlet) |
| N-CH₂ (Benzylic) | ~5.3-5.5 | s (singlet) |
| Phenyl-H (Benzyl) | ~7.2-7.4 | m (multiplet) |
Carbon-13 (¹³C) NMR for Carbon Framework Analysis
Complementing the proton data, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The molecular formula C₁₇H₁₄N₂ indicates the presence of 17 carbon atoms, and a unique signal is expected for each chemically non-equivalent carbon.
Key expected signals include:
A signal in the range of 115-120 ppm for the nitrile carbon (C≡N).
A low-field signal for the quaternary carbon C3a.
Signals for the eight carbons of the indole ring system.
A signal around 21 ppm for the 5-methyl group carbon.
A signal around 50 ppm for the benzylic methylene carbon.
Signals for the six carbons of the benzyl group's phenyl ring, with one quaternary and three distinct aromatic CH signals.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C≡N | ~117 |
| C2 | ~135 |
| C3 | ~85-90 |
| C3a | ~128 |
| C4 | ~125 |
| C5 | ~132 |
| C6 | ~123 |
| C7 | ~110 |
| C7a | ~135 |
| 5-CH₃ | ~21 |
| N-CH₂ (Benzylic) | ~50 |
| C-ipso (Benzyl) | ~136 |
| C-ortho, C-meta, C-para (Benzyl) | ~126-129 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
2D NMR experiments are essential for assembling the complete structural puzzle.
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, for instance, connecting the adjacent protons (H6 and H7) on the indole's benzene ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon, allowing for the definitive assignment of carbon signals for all protonated carbons (e.g., C2-H, C4-H, C6-H, C7-H, methyl, and benzylic carbons).
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) couplings between protons and carbons. This technique would unequivocally confirm the molecular structure by showing correlations between the benzylic (N-CH₂) protons and the indole carbons (C2, C7a), and between the methyl protons (5-CH₃) and the indole carbons (C4, C5, C6). A key correlation would be from the C2-H proton to the C3 and C≡N carbons, confirming the position of the nitrile group.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons. It would likely show correlations between the benzylic (N-CH₂) protons and the indole proton at C2, confirming their spatial closeness.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the most characteristic feature in the IR spectrum is the nitrile group.
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency (cm⁻¹) | Functional Group |
|---|---|---|
| C-H Stretch (Aromatic) | 3100-3000 | Indole & Benzyl Rings |
| C-H Stretch (Aliphatic) | 3000-2850 | -CH₂- & -CH₃ |
| C≡N Stretch | ~2220 | Nitrile |
| C=C Stretch (Aromatic) | 1600-1450 | Indole & Benzyl Rings |
The sharp, intense absorption band around 2220 cm⁻¹ is a definitive indicator of the presence of the carbon-nitrogen triple bond of the nitrile functional group. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the unequivocal determination of the molecular formula. For this compound (C₁₇H₁₄N₂), the calculated exact mass for the protonated molecule [M+H]⁺ is 247.1230. HRMS analysis would be expected to yield a measured value within a very narrow margin of error (e.g., ±5 ppm) of this calculated mass.
Furthermore, the fragmentation pattern observed in the mass spectrum gives valuable structural information. Key expected fragmentation pathways include:
Loss of the benzyl group: Cleavage of the N-CH₂ bond would generate a highly stable benzyl or tropylium (B1234903) cation at m/z 91, which is often the base peak in the spectrum of N-benzyl compounds.
Formation of the indole fragment: The remaining fragment after the loss of the benzyl group would correspond to the 5-methyl-1H-indole-3-carbonitrile cation.
X-ray Crystallography for Solid-State Structure Determination
Should a suitable single crystal of the compound be obtained, X-ray crystallography would provide the ultimate, unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles.
Key structural features that would be confirmed include:
The planarity of the bicyclic indole ring system.
The specific bond lengths of the C≡N triple bond and the C-C and C-N bonds connecting it to the indole core.
The precise geometry and conformation of the N-benzyl group relative to the plane of the indole ring.
The packing of molecules in the crystal lattice, which could reveal intermolecular interactions such as π–π stacking between the aromatic indole and benzyl rings of adjacent molecules. While no specific crystal structure for the title compound is publicly available, related structures like (E)1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one show such π-π stacking interactions between indole moieties. aun.edu.eg
Advanced Spectroscopic Probes for Molecular Dynamics (e.g., UV-Vis, CD)
Advanced spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy are pivotal in elucidating the electronic structure and dynamic behavior of molecules like this compound. These methods probe the electronic transitions within the indole chromophore, providing insights into how substituents and the molecular environment influence its photophysical properties.
UV-Vis Spectroscopy
The UV-Vis spectrum of an indole derivative is characterized by distinct absorption bands arising from π-π* electronic transitions within the aromatic system. The indole nucleus typically displays two main absorption bands in the near-UV region, corresponding to the ¹La and ¹Lb transitions, and two more intense bands in the far-UV region, assigned as the ¹Ba and ¹Bb transitions. nih.gov
The positions and intensities of these bands are sensitive to the nature and position of substituents on the indole ring. For this compound, the core indole-3-carbonitrile chromophore's electronic properties are modulated by the N-benzyl group and the C-5 methyl group.
¹La and ¹Lb Transitions: In the parent indole molecule, the ¹Lb transition is a broad, low-intensity band with significant vibrational structure, while the ¹La transition is a sharper, more intense band at a shorter wavelength. nih.gov In many substituted indoles, these two bands can overlap. nih.gov For indole-3-acetic acid derivatives, these transitions typically occur in the 260-310 nm range. nih.gov The electron-withdrawing nitrile group at the C-3 position, conjugated with the indole ring, is expected to cause a red shift (bathochromic shift) of these bands compared to unsubstituted indole. The methyl group at C-5, being a weak electron-donating group, would likely contribute a small red shift, while the N-benzyl group's primary role is often steric, though it can influence the electronic environment.
¹Ba and ¹Bb Transitions: These higher-energy transitions are found in the far-UV region, typically between 200-230 nm for indole-3-acetic acids. nih.gov They are generally more intense than the ¹L bands. The position of the ¹Bb transition, in particular, has been correlated with the biological activity of some indole derivatives. nih.gov
Table 1: Typical UV Absorption Maxima for Related Indole Structures
| Compound | Solvent | Absorption Maxima (λmax in nm) | Reference |
|---|---|---|---|
| Indole-3-acetaldehyde | Not Specified | 244, 260, 300 | researchgate.net |
| Indole-3-carboxylic acid | Not Specified | 278 | researchgate.net |
| Indole-3-carbinol | Methanol/Water | 217, 277 | researchgate.net |
| 5-Hydroxyindole | Cyclohexane | ~308 (¹Lb) | nih.gov |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. libretexts.org This technique is exclusively used for chiral molecules, as an equal absorption of both polarization directions results in a zero CD signal.
This compound, in its ground state, is an achiral molecule. It does not possess any stereogenic centers and therefore will not exhibit a CD spectrum in an achiral solvent.
However, CD signals could be induced under specific circumstances:
Chiral Environment: If the molecule is dissolved in a chiral solvent or forms a complex with a chiral host (e.g., cyclodextrins, proteins), induced circular dichroism (ICD) may be observed.
Atropisomerism: While unlikely for this specific structure, some substituted biaryl or sterically hindered systems can exhibit atropisomerism, where rotation around a single bond is restricted, leading to stable, chiral conformers. This has been observed in some complex indole derivatives but is not expected here. acs.org
Studies on chiral indole alkaloids, such as vincane (B1237495) derivatives, demonstrate that the CD signals, particularly the ¹Lb and ¹La transitions, are highly sensitive to the stereochemistry of the molecule. rsc.org The sign and magnitude of the Cotton effects in the CD spectrum provide valuable information about the absolute configuration and conformation of chiral centers within the molecule. rsc.org Theoretical calculations are also used to predict and interpret the magnetic circular dichroism spectra of indole derivatives. nih.govacs.org
Computational and Theoretical Studies on 1 Benzyl 5 Methyl 1h Indole 3 Carbonitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. nih.gov For 1-Benzyl-5-methyl-1H-indole-3-carbonitrile, DFT calculations, often using methods like Becke-3-Parameter-Lee-Yang-Parr (B3LYP) with a basis set such as 6-31G+(d,p), provide fundamental information about its geometry, stability, and reactivity. nih.govaun.edu.eg
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For this compound, this involves finding the preferred orientation of the benzyl (B1604629) group relative to the indole (B1671886) ring system. The isatin (B1672199) moiety in similar derivatives, like 1-Benzyl-5-methylindoline-2,3-dione, is found to be nearly planar. researchgate.net In such molecules, the benzyl ring typically adopts a twisted conformation relative to the indole core, with reported dihedral angles around 74.19 (12)°. researchgate.net Conformational analysis identifies various stable isomers and the energy barriers between them, revealing the molecule's flexibility.
Table 1: Representative Optimized Geometrical Parameters (DFT B3LYP/6-31G(d,p))
| Parameter | Description | Typical Calculated Value (Å/°) |
|---|---|---|
| C-C (indole) | Carbon-carbon bond lengths within the indole ring | 1.38 - 1.45 Å |
| C-N (indole) | Carbon-nitrogen bond lengths within the indole ring | 1.37 - 1.40 Å |
| C-C≡N | Bond length of the nitrile group | ~1.16 Å |
| N-CH₂ (benzyl) | Bond length between indole nitrogen and benzyl methylene (B1212753) | ~1.47 Å |
| ∠(C-N-C) | Bond angle involving the indole nitrogen | ~125° |
| Dihedral Angle | Torsion angle between the indole and benzyl planes | 60° - 90° |
The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity, kinetic stability, and polarizability. nih.govnih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This indicates a higher polarizability and a greater likelihood of participating in charge transfer interactions within the molecule. nih.govresearchgate.net For indole derivatives, the HOMO is typically localized over the electron-rich indole ring, while the LUMO may be distributed across the ring and electron-withdrawing groups like the nitrile.
Table 2: Frontier Molecular Orbital (FMO) Properties
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV |
| ΔE (Energy Gap) | ELUMO - EHOMO | ~4.0 eV |
Molecular Electrostatic Potential (MEP) mapping creates a visual representation of the charge distribution on the molecule's surface. nih.gov It is an invaluable tool for predicting where a molecule is susceptible to electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded:
Red regions indicate negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack. In this compound, this area is expected around the nitrogen atom of the nitrile group. nih.govnih.gov
Blue regions represent positive electrostatic potential, which is electron-poor, indicating sites for nucleophilic attack. These are typically found around hydrogen atoms. nih.gov
Green regions denote neutral or zero potential areas. nih.gov
The MEP map for this compound would likely show a significant negative potential near the cyano group, highlighting its role in intermolecular interactions like hydrogen bonding.
Molecular Dynamics (MD) Simulations for Intermolecular Interactions
While DFT calculations focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules, allowing researchers to study conformational changes and intermolecular interactions in a simulated environment, such as in a solvent or near a biological receptor. For this compound, MD simulations could be used to explore how multiple molecules interact with each other in a condensed phase, identifying common binding motifs like π-π stacking between the aromatic indole and benzyl rings. aun.edu.eg Such interactions are crucial for understanding crystal packing and the behavior of the compound in solution.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Methodology Focus)
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to build statistical models that correlate the structural properties of a series of compounds with their biological activities. nih.gov For indole derivatives, a QSAR study would involve several key steps:
Data Set Preparation: A collection of indole derivatives with known biological activities (e.g., inhibitory concentrations) is assembled.
Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include constitutional, topological, geometric, and electronic parameters that quantify various aspects of the molecular structure.
Model Development: Statistical methods, such as Partial Least Squares (PLS) regression or machine learning algorithms, are used to create a mathematical equation linking the descriptors to the biological activity. physchemres.org
Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov
A successful QSAR model can be used to predict the activity of new, unsynthesized indole derivatives, guiding the design of compounds with enhanced potency and selectivity. physchemres.org
Spectroscopic Property Prediction and Correlation with Experimental Data
The prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra, through computational modeling is a powerful tool for structural elucidation. tsijournals.comtsijournals.com These theoretical predictions are most valuable when they can be correlated with experimentally obtained data.
While experimental spectroscopic data for related N-benzyl indole derivatives and substituted indole-3-carbonitriles exist, a direct computational analysis and correlation for This compound is not documented in the current body of scientific literature. Studies on similar molecules, like Indole-3-carbinol and other indole derivatives, demonstrate the methodology, which typically involves geometry optimization followed by frequency or shielding calculations using DFT. tsijournals.comtsijournals.com The results are then often scaled to improve agreement with experimental findings.
For This compound , this would involve:
1H and 13C NMR: Calculation of magnetic shielding constants to predict chemical shifts, which would be highly sensitive to the conformation of the benzyl group and the electronic effects of the methyl and nitrile substituents.
IR Spectroscopy: Calculation of vibrational frequencies to assign specific bands, particularly for the characteristic nitrile (C≡N) stretch. The frequency of this vibration can be influenced by electronic conjugation and intermolecular interactions. nih.gov
In the absence of published research performing these specific calculations and correlations for This compound , no data tables or detailed findings can be presented.
Design and Synthesis of Functionalized Derivatives and Analogues of 1 Benzyl 5 Methyl 1h Indole 3 Carbonitrile
Modification of the N-Benzyl Substituent
The N-benzyl group at the 1-position of the indole (B1671886) ring is a key site for synthetic modification. The synthesis of these derivatives typically involves the reaction of a substituted indole with an appropriate benzyl (B1604629) halide. nih.gov This allows for the introduction of a wide array of substituted benzyl groups.
The rationale behind modifying this substituent is often to explore its role in biological interactions. For instance, studies on related N-arylmethyl substituted indole derivatives have shown that the nature of the substituent on the benzyl ring can significantly influence the compound's antiplatelet aggregation activity. nih.gov The synthesis of N-benzyl protected indoles is also a common strategy in multi-step synthetic sequences. rsc.org
Key modifications often involve introducing electron-donating or electron-withdrawing groups onto the phenyl ring of the benzyl moiety. These changes can alter the electronic properties and steric bulk of the entire molecule, which in turn can affect its binding to biological targets.
Table 1: Examples of N-Substituent Modifications on the Indole Core
| Base Indole | N-Substituent Halide | Resulting N-Substituted Indole Derivative |
|---|---|---|
| Isatin (B1672199) | Benzyl halide | 1-Benzyl-3-(phenylimino)indolin-2-one |
| Substituted Isatin | Substituted benzyl halide | 1-(Substituted benzyl)-3-(phenylimino)indolin-2-one |
This table showcases examples of how different N-substituents can be introduced onto an indole core, based on synthetic principles described in the literature.
Exploration of Substituents on the Indole Ring (e.g., Methyl Group Position, Halogenation)
The indole ring itself provides multiple positions for substitution, allowing for a systematic exploration of how different functional groups impact the molecule's properties. Common modifications include altering the position of the methyl group and introducing halogens.
Halogenation, particularly iodination, is a well-established method for functionalizing the indole core. Direct iodination can be achieved at the C5 position of the indole ring. rsc.org Furthermore, electrophilic substitution with iodine can be performed at the C3 position of 2-cyanoindoles, followed by N-benzylation to yield 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives. mdpi.comnih.gov These halogenated intermediates are valuable precursors for further diversification through cross-coupling reactions. mdpi.comnih.gov
Besides halogenation, the introduction of other groups, such as methoxy (B1213986) substituents, has also been explored. mdpi.comnih.gov The synthesis of these derivatives allows for a detailed investigation of the electronic and steric requirements at different positions of the indole nucleus. The position of the methyl group can also be varied to create a range of isomers, which is essential for understanding the spatial requirements of biological targets.
Table 2: Examples of Substitutions on the Indole Ring
| Starting Material | Reagent/Condition | Position of Substitution | Resulting Product | Reference |
|---|---|---|---|---|
| 1H-Indole-3-carbonitrile | I2, KOH | C5 | 5-Iodo-1H-indole-3-carbonitrile | rsc.org |
| 1H-Indole-2-carbonitrile | I2, KOH | C3 | 3-Iodo-1H-indole-2-carbonitrile | mdpi.comnih.gov |
| 3-Iodo-1H-indole-2-carbonitrile | Benzyl bromide | N1 | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | mdpi.comnih.gov |
Derivatization at the Carbonitrile Functional Group
The carbonitrile group at the C3 position is a versatile functional group that can be converted into a variety of other functionalities. While direct derivatization of the nitrile in 1-benzyl-5-methyl-1H-indole-3-carbonitrile is not extensively detailed in the provided context, analogous transformations starting from the corresponding aldehyde, 1-benzyl-1H-indole-3-carbaldehyde, have been reported.
For example, the aldehyde can be condensed with thiosemicarbazide (B42300) derivatives to form thiosemicarbazones. nih.govrsc.org This reaction demonstrates the accessibility of the C3 position for derivatization. The resulting thiosemicarbazone moiety introduces new hydrogen bonding donors and acceptors, significantly altering the chemical properties of the molecule.
Generally, a nitrile group can undergo a wide range of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones. These potential derivatizations offer a pathway to a diverse set of analogues from the parent carbonitrile compound.
Table 3: Example of Derivatization at the C3 Position (via Aldehyde Analogue)
| Starting Material Analogue | Reagent | Resulting Functional Group | Product Class | Reference |
|---|
Synthesis of Hybrid Compounds Incorporating the 1-Benzyl-5-methyl-1H-indole Core
The 1-benzyl-indole scaffold is a valuable building block for the synthesis of more complex hybrid molecules. These hybrids combine the indole core with other heterocyclic systems, often leading to compounds with novel properties.
One approach is the synthesis of 1-benzyl-indole hybrid thiosemicarbazones, as mentioned previously, by reacting the C3-carbaldehyde with various thiosemicarbazides. nih.govrsc.org Another strategy involves multicomponent reactions. For instance, 1,5-disubstituted tetrazole-indole hybrids have been synthesized through a high-order multicomponent reaction involving an Ugi-azide reaction followed by a palladium/copper-catalyzed heteroannulation. beilstein-journals.orgresearchgate.net
Furthermore, the 1-benzyl-indole core has been incorporated into 2,2'-bipyrrole (B130514) structures. The reaction of N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine with 1-chloroacetophenone yields a 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. mdpi.com These examples highlight the utility of the 1-benzyl-indole moiety as a foundational element in the construction of diverse and complex chemical entities.
Table 4: Examples of Hybrid Compounds from the 1-Benzyl-Indole Core
| Indole Starting Material | Reaction Type | Hybrid Partner | Resulting Hybrid Compound | Reference |
|---|---|---|---|---|
| 1-Benzyl-1H-indole-3-carbaldehyde | Condensation | Thiosemicarbazides | 1-Benzyl-indole hybrid thiosemicarbazones | nih.govrsc.org |
| Methanesulfonyl-2-iodoaniline | Ugi-azide/heteroannulation | Various aldehydes, isocyanides, and trimethylsilyl (B98337) azide | 1,5-Disubstituted tetrazole-methanesulfonylindole hybrids | beilstein-journals.orgresearchgate.net |
Structure-Activity Relationship (SAR) Studies from a Synthetic Perspective
The synthesis of various derivatives and analogues of this compound is fundamental to conducting structure-activity relationship (SAR) studies. SAR aims to correlate specific structural features of a molecule with its biological activity.
From a synthetic perspective, SAR studies guide the design of new molecules with potentially improved potency or selectivity. For example, in the series of 1-benzyl-indole hybrid thiosemicarbazones, it was found that derivatives with a 4-substitution on the benzyl or phenyl ring of the thiosemicarbazone moiety exhibited better inhibitory potential against the tyrosinase enzyme. rsc.org Increasing hydrophobicity from a methyl to a phenyl or benzyl group led to a significant increase in potency, while a larger naphthyl substitution resulted in decreased activity, likely due to steric hindrance. nih.gov
In a study of 1-phenylbenzimidazoles, which are structurally related to the 1-benzyl-indole core, it was noted that there is substantial bulk tolerance for substituents at the 5-position of the benzimidazole (B57391) ring. nih.gov This suggests that this position could be a good site for introducing groups to modulate properties like solubility without losing activity. The inactivity of derivatives with substituents at the 7- or 2'-positions highlighted the steric constraints of the binding pocket. nih.gov These insights are invaluable for the rational design of new and more effective compounds based on the indole scaffold.
Table 5: Summary of Key Structure-Activity Relationship (SAR) Findings
| Compound Series | Structural Modification | Impact on Activity | Reference |
|---|---|---|---|
| 1-Benzyl-indole hybrid thiosemicarbazones | 4-Substitution on benzyl/phenyl ring of thiosemicarbazone | Enhanced tyrosinase inhibitory potential | rsc.org |
| 1-Benzyl-indole hybrid thiosemicarbazones | Increased hydrophobicity (methyl to phenyl/benzyl) on thiosemicarbazone | Significant increase in potency | nih.gov |
| 1-Benzyl-indole hybrid thiosemicarbazones | Naphthyl substitution on thiosemicarbazone | Decreased potency (potential steric hindrance) | nih.gov |
| 1-Phenylbenzimidazoles (related scaffold) | Substitution at the 5-position | Substantial bulk tolerance | nih.gov |
Advanced Research Applications and Mechanistic Insights of 1 Benzyl 5 Methyl 1h Indole 3 Carbonitrile Excluding Clinical Outcomes
Utility as a Versatile Chemical Building Block in Complex Chemical Synthesis
The primary and most well-documented application of 1-Benzyl-5-methyl-1H-indole-3-carbonitrile is its role as a chemical intermediate, made accessible through targeted synthesis. Its value as a building block stems from the strategic placement of the nitrile group at the C3 position of the indole (B1671886) core, which serves as a versatile functional handle for further chemical transformations.
A key method for its preparation is the direct cyanation of the corresponding indole precursor, 1-benzyl-5-methyl-1H-indole. amazonaws.com Researchers have detailed a Lewis acid-catalyzed approach using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as the cyanating agent and Boron trifluoride etherate (BF₃·OEt₂) as the catalyst. amazonaws.com This reaction efficiently introduces the carbonitrile group onto the indole ring, yielding this compound as a stable, solid product. amazonaws.com The successful synthesis and isolation of this compound confirm its availability for use in more complex synthetic pathways.
Table 1: Synthesis of this compound
| Parameter | Details |
| Reaction Type | Lewis Acid-Catalyzed Direct Cyanation |
| Starting Material | 1-Benzyl-5-methyl-1H-indole |
| Cyanating Agent | N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) |
| Catalyst | Boron trifluoride etherate (BF₃·OEt₂) |
| Solvent | 1,2-Dichloroethane (B1671644) (DCE) |
| Temperature | 80 °C |
| Yield | 84% |
| Product Form | White Solid |
| Data sourced from a study on direct cyanation of indoles. amazonaws.com |
The nitrile functionality is a valuable precursor in organic chemistry, capable of being converted into various other functional groups such as amines, carboxylic acids, amides, and tetrazoles, thus highlighting the potential of this compound as a versatile scaffold for creating diverse molecular architectures.
Probing Molecular Interactions with Biochemical Systems (Mechanistic Studies)
While the indole scaffold is of significant interest in drug discovery for its ability to interact with a wide range of biological targets, specific mechanistic studies on this compound are not available in the reviewed scientific literature. The following subsections outline key areas where such a molecule could be investigated, although no specific data for this compound has been published.
Enzyme Inhibition Mechanism Investigations (e.g., inhibition of specific enzymes involved in pathways)
A thorough review of scientific databases reveals no specific studies investigating the enzyme inhibitory activity or the inhibition mechanisms of this compound.
Receptor Binding Studies (molecular-level interaction)
There is no published research detailing the binding of this compound to any specific biological receptors.
Modulation of Cellular Processes (mechanistic pathway analysis, e.g., apoptosis induction at a molecular level)
No studies concerning the modulation of cellular processes or the analysis of mechanistic pathways, such as apoptosis induction, by this compound were found in the scientific literature.
Applications in Chemical Biology Tool Development
The potential use of this compound as a scaffold for developing chemical biology tools has not been explored in available research. Its utility as a chemical probe or diagnostic agent remains an area for future investigation.
Potential in Materials Science and Organic Electronics
While indole derivatives are sometimes explored for their properties in organic electronics, there are no specific reports on the application or potential of this compound in materials science.
Role as a Privileged Scaffold in Drug Discovery (Emphasis on Scaffold Concept)
The concept of a "privileged scaffold" is central to modern drug discovery, referring to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.govnih.gov The indole nucleus, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a quintessential example of such a scaffold. nih.govrsc.org Its unique steric and electronic properties allow it to mimic the structure of peptides and interact with a wide array of biological receptors and enzymes. rsc.org
While direct research on the biological activities of this compound is not extensively documented in publicly available literature, an analysis of its structural components suggests its high potential as a privileged scaffold for the development of novel therapeutic agents. The molecule can be deconstructed into three key features: the core indole scaffold, the N-benzyl group, and the C3-carbonitrile moiety.
Indole Scaffold: The indole ring itself is present in numerous natural products and FDA-approved drugs, demonstrating its broad biological relevance. rsc.org Its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions makes it a versatile binder for various protein targets. nih.gov
N-Benzyl Group: The addition of a benzyl (B1604629) group at the N1 position of the indole ring significantly increases the molecule's lipophilicity and introduces further aromatic interactions. This modification is a common strategy in medicinal chemistry to enhance the potency and pharmacokinetic properties of indole-based compounds. nih.gov For instance, N-benzyl substitution on indole derivatives has been explored in the development of ligands for dopamine (B1211576) D4 receptors, anti-proliferative agents, and tyrosinase inhibitors. nih.govrsc.org The benzyl group can orient itself to fit into specific hydrophobic pockets within a target protein, thereby improving binding affinity and selectivity. nih.gov
C3-Carbonitrile Moiety: The carbonitrile group at the C3 position is a versatile functional group in drug design. It can act as a hydrogen bond acceptor and is often used as a bioisostere for other functional groups like carboxylic acids or amides. The nitrile group can be crucial for anchoring the molecule within a binding site. Furthermore, indole-3-carbonitrile derivatives have been investigated for a range of biological activities, including as potential agents for managing diabetes and hypertension. nih.govtandfonline.com The nitrile can also serve as a synthetic handle for further chemical modifications, allowing for the generation of diverse compound libraries for screening.
The combination of these features in this compound creates a molecule with a distinct three-dimensional structure and chemical reactivity profile, making it a promising starting point for the design of new bioactive compounds targeting a variety of diseases.
Chemoselectivity and Reaction Control in Complex Systems
The synthesis of specifically substituted indoles like this compound presents a significant challenge in synthetic organic chemistry, requiring precise control over regioselectivity and chemoselectivity. The indole nucleus has multiple reactive sites, and controlling reactions to occur at a specific position is paramount.
A notable example of achieving such control is the direct C-H cyanation of the corresponding indole precursor, 1-benzyl-5-methyl-1H-indole, to yield the target compound. Research has demonstrated a Lewis acid-catalyzed method that achieves this transformation with high efficiency and selectivity.
In a specific documented procedure, 1-benzyl-5-methyl-1H-indole is treated with N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as the cyanide source, with Boron trifluoride etherate (BF₃·OEt₂) acting as the Lewis acid catalyst. The reaction is conducted in 1,2-dichloroethane (DCE) at an elevated temperature. This method is highly chemoselective, targeting the C3 position of the indole ring, which is the most nucleophilic carbon, for cyanation while leaving other positions on the indole and the benzyl ring untouched. This direct functionalization avoids the need for pre-functionalized starting materials, such as halogenated indoles, making the synthetic route more atom-economical and efficient.
The reaction proceeds with high yield, demonstrating the robustness and precise control offered by this catalytic system. The ability to selectively introduce a cyano group at the C3 position is crucial, as this moiety can be further elaborated into other functional groups, such as carboxylic acids or tetrazoles, which are common in pharmacologically active molecules. nih.gov This synthetic control underscores the utility of this compound as a versatile intermediate in the construction of more complex molecular architectures for research applications.
| Reactant | Reagent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Benzyl-5-methyl-1H-indole | N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | BF₃·OEt₂ | DCE | 80 | 12 | 84 | nih.gov |
Q & A
Q. What are the recommended methods for synthesizing 1-Benzyl-5-methyl-1H-indole-3-carbonitrile, and how can reaction conditions be optimized for yield?
- Methodological Answer : Palladium-catalyzed cross-coupling and indole functionalization are common approaches. For example, highlights palladium-mediated synthesis of structurally similar indole derivatives, where reaction parameters (e.g., temperature, ligand choice, and solvent polarity) significantly impact yield. Optimization may involve screening ligands (e.g., triphenylphosphine) and adjusting stoichiometric ratios of benzyl halides and indole precursors. Pre-purification via column chromatography can isolate intermediates, while recrystallization improves final product purity .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : Based on GHS classifications for analogous indole derivatives ( ), this compound likely requires handling in a fume hood with PPE (gloves, lab coat, goggles). Storage should be in airtight containers under inert gas (e.g., argon) at −20°C to prevent degradation. Avoid exposure to moisture or light, as indole nitriles are prone to hydrolysis under acidic/basic conditions .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and NMR are critical. provides bond angles and torsion parameters from X-ray crystallography, which can validate structural assignments. For purity, HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) resolves impurities. IR spectroscopy confirms functional groups (e.g., nitrile stretch ~2200 cm) .
Advanced Research Questions
Q. How can researchers address challenges in achieving stereochemical control during the synthesis of this compound?
- Methodological Answer : Stereoselectivity in benzyl-substituted indoles often arises from steric effects or chiral catalysts. For instance, demonstrates how crystallographic data (e.g., torsion angles) can guide the design of enantioselective syntheses. Asymmetric alkylation using chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Pd with BINAP ligands) may improve stereochemical outcomes .
Q. What strategies are recommended for resolving contradictions in spectroscopic data when analyzing structural analogs?
- Methodological Answer : Contradictions in NMR or mass spectra may arise from tautomerism or solvent effects. and highlight the use of 2D NMR (e.g., HSQC, NOESY) to differentiate regioisomers. Computational tools (e.g., DFT for predicting chemical shifts) and X-ray diffraction (to confirm absolute configuration) are indispensable for ambiguous cases .
Q. How can catalytic methods be optimized to minimize by-product formation in the synthesis of indole derivatives like this compound?
- Methodological Answer : By-product suppression requires careful control of reaction kinetics. suggests using low catalyst loading (0.5–2 mol%) and slow reagent addition to avoid exothermic side reactions. Monitoring via TLC or in situ FTIR can detect intermediates early. For example, optimizing benzylation steps with CsCO as a base reduces N- vs. C-alkylation competition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
